

# Physical and chemical properties of 2,2-Difluoropropanamide

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## Compound of Interest

Compound Name: 2,2-Difluoropropanamide

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An In-Depth Technical Guide to **2,2-Difluoropropanamide** for Advanced Research and Development

## Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. Among the vast landscape of fluorinated organic compounds, **2,2-Difluoropropanamide** emerges as a molecule of significant interest. The introduction of geminal fluorine atoms onto a simple amide scaffold imparts unique electronic and steric properties that are highly sought after in the design of next-generation pharmaceuticals and functional materials. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of **2,2-Difluoropropanamide**, moving beyond a simple recitation of facts to offer insights into its synthesis, characterization, and potential applications. The methodologies and interpretations presented herein are grounded in established chemical principles to ensure scientific integrity and empower your research endeavors.

## Molecular Identity and Physicochemical Profile

**2,2-Difluoropropanamide** is a fluorinated amide that presents as a valuable building block in synthetic chemistry. Its structural and physical properties are summarized below, providing a foundational understanding of its behavior in various experimental settings.

## Chemical Identifiers

Precise identification is critical for regulatory compliance and accurate literature searching.

Identifier	Value	Source
IUPAC Name	2,2-difluoropropanamide	[1]
CAS Number	49781-48-8	[1][2][3]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> F <sub>2</sub> NO	[1][3]
Canonical SMILES	CC(C(=O)N)(F)F	[1]
InChIKey	XJGBNZRVGOENRN-UHFFFAOYSA-N	[1]

## Physical and Computed Properties

The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems.

Property	Value	Source
Molecular Weight	109.07 g/mol	[1][3]
Melting Point	67 °C	[3]
Boiling Point	212 °C	[3]
Appearance	White to off-white solid (typical)	Inferred
Polar Surface Area	43.1 Å <sup>2</sup>	[1]

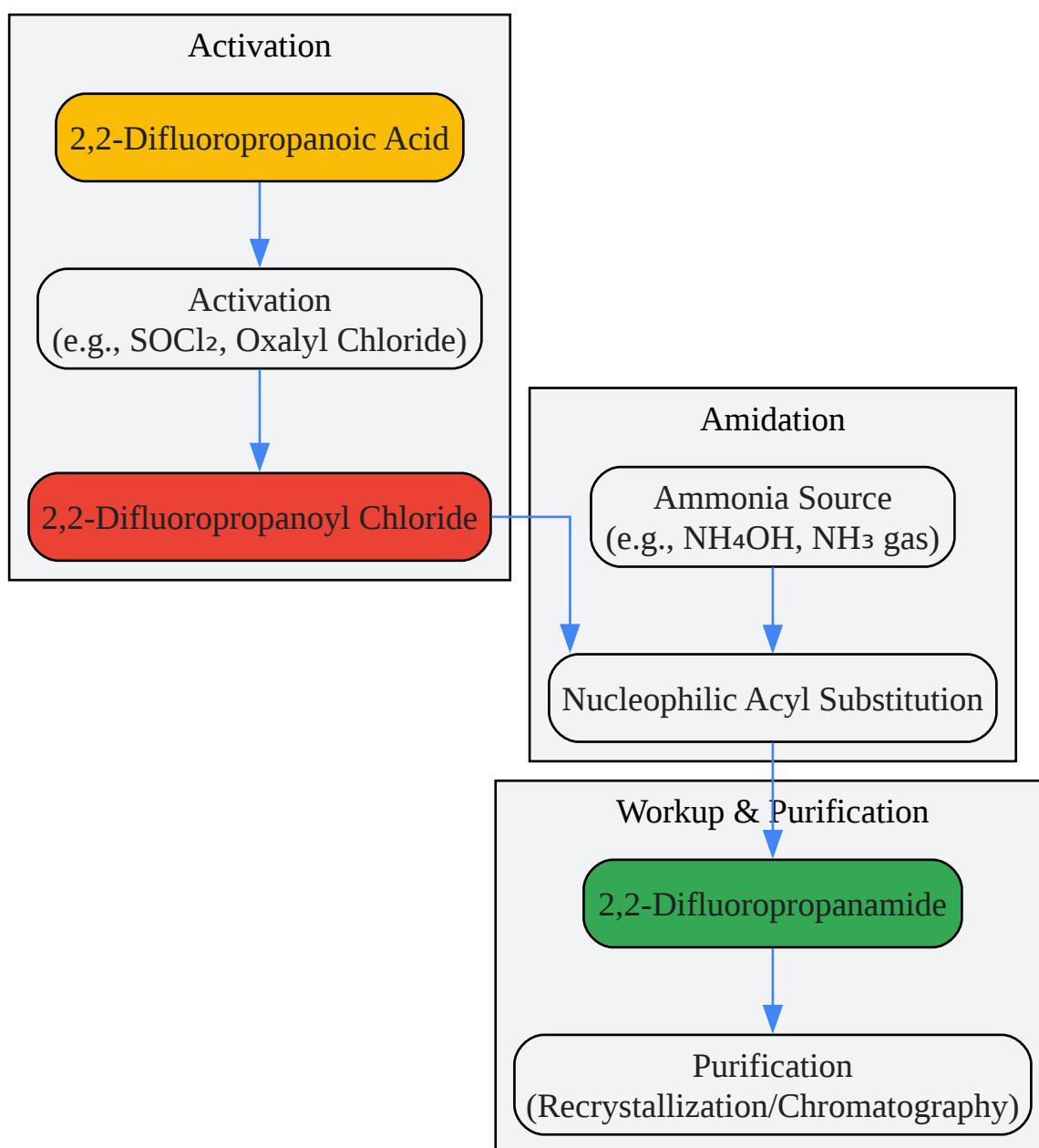
The presence of the amide group and the polar C-F bonds contribute to a significant polar surface area, suggesting potential for hydrogen bonding and moderate solubility in polar solvents.

## Synthesis and Reactivity

The synthesis of **2,2-Difluoropropanamide** can be approached through several established routes for amide formation, starting from its corresponding acid or acid derivative.

## Synthetic Strategy: Amidation of 2,2-Difluoropropanoic Acid

A primary and logical route to **2,2-Difluoropropanamide** is the amidation of 2,2-difluoropropionic acid or its activated derivatives. The general workflow for such a synthesis is outlined below. The choice of coupling agent is critical to achieving high yields and purity by minimizing side reactions.



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Caption: General workflow for the synthesis of **2,2-Difluoropropanamide**.

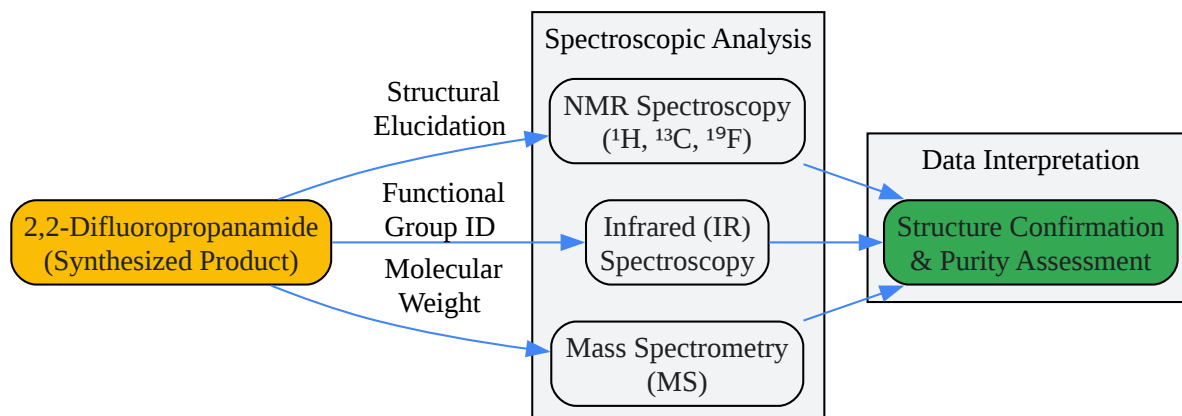
## Chemical Reactivity

The reactivity of **2,2-Difluoropropanamide** is dominated by the amide functional group, with the gem-difluoro moiety exerting a significant electronic influence.

- **Hydrolysis:** Like other amides, it can be hydrolyzed to the parent carboxylic acid (2,2-difluoropropionic acid) and ammonia under acidic or basic conditions. The electron-withdrawing nature of the fluorine atoms may increase the susceptibility of the carbonyl carbon to nucleophilic attack.
- **Reduction:** The amide can be reduced to the corresponding amine (2,2-difluoropropan-1-amine) using strong reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).
- **Influence of Fluorine:** The two fluorine atoms at the  $\alpha$ -position are strongly electron-withdrawing. This property can increase the acidity of the N-H protons and influence the conformational preferences of the molecule.

## Analytical Characterization: A Spectroscopic Approach

Structural confirmation and purity assessment of **2,2-Difluoropropanamide** rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.



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Caption: Workflow for the analytical characterization of **2,2-Difluoropropanamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous structural elucidation of **2,2-Difluoropropanamide**.

- <sup>1</sup>H NMR:
  - Methyl Group (CH<sub>3</sub>): A triplet would be expected due to coupling with the two adjacent fluorine atoms (<sup>3</sup>JHF). The chemical shift would be downfield from a typical methyl group due to the electron-withdrawing effect of the fluorines.
  - Amide Protons (NH<sub>2</sub>): A broad singlet is expected. The chemical shift can be variable and is dependent on solvent and concentration. These protons are exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR:
  - Methyl Carbon (CH<sub>3</sub>): A triplet is expected due to one-bond coupling to the fluorine atoms (<sup>1</sup>JCF).

- Quaternary Carbon ( $\text{CF}_2$ ): A triplet is also expected due to one-bond coupling to the fluorine atoms, appearing at a significantly downfield chemical shift.
- Carbonyl Carbon ( $\text{C=O}$ ): A triplet is expected due to two-bond coupling to the fluorine atoms ( $^2\text{JCF}$ ).
- $^{19}\text{F}$  NMR:
  - A quartet would be expected due to coupling with the three protons of the adjacent methyl group ( $^3\text{JFH}$ ). This provides clear evidence for the connectivity between the  $\text{CF}_2$  and  $\text{CH}_3$  groups. The use of  $^{19}\text{F}$  NMR is particularly advantageous in fragment-based drug discovery for screening fluorinated compounds.[\[4\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- N-H Stretch: Two sharp to moderately broad peaks are expected in the range of 3200-3400  $\text{cm}^{-1}$ , characteristic of a primary amide.[\[5\]](#)
- C=O Stretch (Amide I band): A strong, sharp absorption is expected around 1650-1680  $\text{cm}^{-1}$ .
- N-H Bend (Amide II band): A peak is expected around 1600-1640  $\text{cm}^{-1}$ .
- C-F Stretch: Strong absorptions are expected in the fingerprint region, typically between 1000-1200  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak ( $\text{M}^+$ ): A peak corresponding to the molecular weight of 109.07 would be expected.
- Fragmentation: Common fragmentation patterns for amides include the loss of the amide group and cleavage adjacent to the carbonyl group.

## Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[6][7] **2,2-Difluoropropanamide**, as a small, fluorinated building block, holds potential in several areas of drug development:

- **Fragment-Based Drug Discovery (FBDD):** Small, fluorinated molecules are excellent probes for FBDD screening campaigns using  $^{19}\text{F}$  NMR.[4] **2,2-Difluoropropanamide** could serve as a starting fragment for identifying novel binding interactions with protein targets.
- **Lead Optimization:** The difluoromethyl group can be introduced into lead compounds to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.
- **Bioisosteric Replacement:** The  $\text{CF}_2$  group can act as a bioisostere for other functional groups, such as a ketone or an ether, to modulate the electronic and conformational properties of a molecule.

## Safety and Handling

Based on available safety data, **2,2-Difluoropropanamide** is classified as an irritant.[1][2] Adherence to standard laboratory safety protocols is mandatory.

- **GHS Hazard Statements:**
  - H315: Causes skin irritation.[1][2]
  - H319: Causes serious eye irritation.[1][2]
  - H335: May cause respiratory irritation.[1][2]
- **Precautionary Measures:**
  - **Engineering Controls:** Use only in a well-ventilated area, preferably in a chemical fume hood.[2][8]
  - **Personal Protective Equipment (PPE):** Wear protective gloves, safety goggles with side shields, and a lab coat.[2][9]

- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands thoroughly after handling.[9]
- Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[2]

## Conclusion

**2,2-Difluoropropanamide** is a compelling molecule for chemical and pharmaceutical research. Its unique combination of a primary amide and a gem-difluoro group makes it a versatile building block. A thorough understanding of its synthesis, reactivity, and spectroscopic signature, as detailed in this guide, is essential for its effective utilization in the laboratory. As the demand for sophisticated fluorinated compounds in drug discovery continues to grow, molecules like **2,2-Difluoropropanamide** will undoubtedly play a crucial role in the development of next-generation therapeutics.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)